

SIM1 gene expression pattern kidney fat

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SIM1

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SIM1 Gene Expression in the Kidney

Data from the Human Protein Atlas provides a quantitative summary of **SIM1** mRNA expression in human kidney tissue based on RNA-seq data from sources like HPA, GTEx, and FANTOM5 [1].

The table below shows the consensus normalized expression data for the **SIM1** gene in kidney tissue.

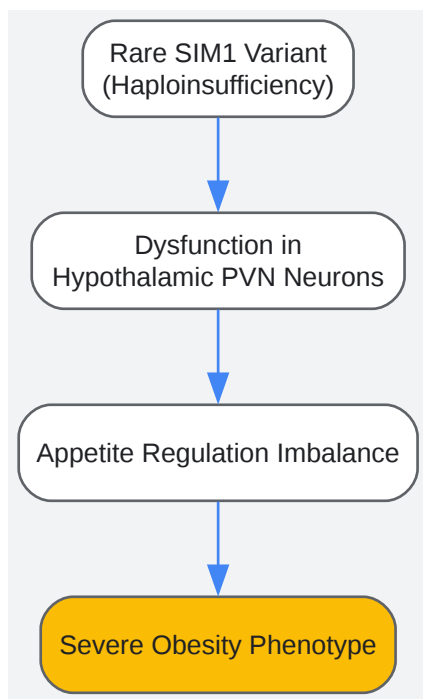
Dataset	Expression Metric	Value
Consensus	nTPM (normalized transcripts per million)	9.2
HPA	nTPM	9.2
GTEx	nTPM	5.1
FANTOM5	Scaled Tags Per Million	22.8

Table Details: nTPM is a normalized metric that allows for comparison of gene abundance across different genes and samples. The GTEx dataset provides further granularity, showing an average nTPM of 3.1 in the kidney cortex, based on 104 samples [1].

SIM1's Role in Energy Balance and Obesity

While direct expression patterns in adipocytes are not detailed in the search results, strong genetic evidence links **SIM1** to the regulation of body weight and energy homeostasis.

- **Genetic Association:** Rare variants in the **SIM1** gene are associated with severe obesity in humans, suggesting a critical role for this gene in metabolic pathways [2].
- **Proposed Mechanism:** **SIM1** is a transcription factor highly expressed in the hypothalamus, a key brain region for appetite regulation. Although the provided research does not detail a specific signaling pathway for **SIM1** in the kidney or fat, its primary role is believed to be within the paraventricular nucleus (PVN) of the hypothalamus. The diagram below outlines this central mechanism for how **SIM1** haploinsufficiency may lead to obesity.



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*Figure: Proposed central mechanism for **SIM1**-related obesity. Haploinsufficiency (a loss of one functional gene copy) in **SIM1** leads to dysfunction in specific hypothalamic neurons, disrupting appetite regulation and promoting hyperphagia, ultimately resulting in severe obesity [2].*

Research Techniques and Further Directions

The search results highlight several modern techniques relevant for profiling gene expression in metabolic tissues:

- **Transcriptional Profiling:** Microarray and RNA-sequencing (RNA-seq) are standard for identifying gene expression differences, as used in studies of kidney development and the skeletal muscle transcriptome [3] [4].
- **Single-Cell and Spatial Transcriptomics:** For higher resolution, scRNA-seq and spatial transcriptomics can dissect cellular heterogeneity and identify gene expression patterns within specific cell types of complex tissues like the kidney or fat [5].
- **Lipidomics and Targeted Analysis:** Mass spectrometry-based lipidomics is powerful for linking genetic or dietary interventions to changes in specific lipid species within tissues, as demonstrated in podocyte studies [6].

Conclusion and Research Considerations

In summary, for your technical guide or whitepaper:

- **Kidney Expression:** You can confidently report that **SIM1** is expressed in the human kidney, with quantitative data available from several major databases [1].
- **Link to Obesity:** The critical functional link for drug development is the strong genetic association between **SIM1** rare variants and severe obesity, with its primary mechanism of action likely centered in the central nervous system [2].
- **Addressing Data Gaps:** A clear gap exists regarding the specific expression levels and function of **SIM1** in human adipose tissue depots. To address this, you could:
 - **Query specialized databases** like the GTEx Portal or Adipose Tissue Encyclopedia for deeper, cell-type-specific expression data.
 - **Search for functional studies** investigating the role of **SIM1** in adipogenesis, lipid metabolism, or fat tissue physiology.

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